molecular formula C9H4ClN3 B1404872 4-Chloro-1,8-naphthyridine-3-carbonitrile CAS No. 1234616-73-9

4-Chloro-1,8-naphthyridine-3-carbonitrile

Cat. No. B1404872
M. Wt: 189.6 g/mol
InChI Key: UIEOYAUPKYAWEB-UHFFFAOYSA-N
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Description

“4-Chloro-1,8-naphthyridine-3-carbonitrile” is a chemical compound that belongs to the naphthyridine class of compounds. It has a molecular formula of C9H4ClN3 and an average mass of 189.601 Da .


Synthesis Analysis

A novel, four-component one-pot green synthesis of biologically active 1,8-naphthyridines has been reported . This involves a reaction of diverse aromatic aldehyde, malononitrile, 4-hydroxy substituted 1,6-dimethylpyridin-2(1H)-one, corresponding aniline in EtOH catalyzed by 9-Mesityl-10-methylacridinium perchlorate under visible light generated from a 24W Blue LED wavelength 450–460 nm at 26 °C .


Molecular Structure Analysis

The molecular structure of “4-Chloro-1,8-naphthyridine-3-carbonitrile” consists of a naphthyridine core with a chlorine atom at the 4th position and a carbonitrile group at the 3rd position .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Physical And Chemical Properties Analysis

The boiling point of a similar compound, “4-chloro [1,8]naphthyridine”, is 220.7°C at 760 mmHg . The molecular weight of “4-Chloro-1,8-naphthyridine-3-carbonitrile” is 189.6 g/mol.

Scientific Research Applications

Synthesis and Chemical Reactions

4-Chloro-1,8-naphthyridine-3-carbonitrile has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of [1,8]naphthyridine, Pyrido[2,3-d]-Pyrimidine, and other annulated pyridine derivatives, demonstrating its versatility in creating complex molecular structures (El-Adasy, Khames, & Gad-Elkareem, 2013). Additionally, its role in the formation of pyridopyrimidine derivatives and other related compounds highlights its significance in chemical synthesis (Santilli, Scotese, & Yurchenco, 1975).

Corrosion Inhibition

In the field of materials science, derivatives of 4-Chloro-1,8-naphthyridine-3-carbonitrile, such as naphthyridine derivatives, have been studied as corrosion inhibitors for steel in hydrochloric acid. This research underscores its potential application in industrial processes and materials protection (Ansari & Quraishi, 2015).

Luminescence Properties

The luminescent properties of compounds containing naphthyridine, which can be derived from 4-Chloro-1,8-naphthyridine-3-carbonitrile, have been investigated, suggesting potential applications in the development of organic fluorescent materials (Wei et al., 2014).

Applications in Drug Synthesis

While the focus is not on drug use or dosage, it's notable that 4-Chloro-1,8-naphthyridine-3-carbonitrile and its derivatives have been used in the synthesis of various pharmaceutical compounds. For instance, its application in creating serotonin 5-HT3 receptor antagonists shows its relevance in medicinal chemistry (Mahesh, Perumal, & Pandi, 2004).

Advanced Synthetic Techniques

In terms of synthetic techniques, 4-Chloro-1,8-naphthyridine-3-carbonitrile has been involved in the development of advanced methodologies like microwave-assisted synthesis, highlighting its role in modern chemical processing (Singh & Singh, 2011).

Safety And Hazards

The safety data sheet for “4-Chloro-1,8-naphthyridine-3-carbonitrile” suggests that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

While specific future directions for “4-Chloro-1,8-naphthyridine-3-carbonitrile” are not mentioned in the search results, the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches .

properties

IUPAC Name

4-chloro-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3/c10-8-6(4-11)5-13-9-7(8)2-1-3-12-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEOYAUPKYAWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2N=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270699
Record name 4-Chloro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,8-naphthyridine-3-carbonitrile

CAS RN

1234616-73-9
Record name 4-Chloro-1,8-naphthyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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